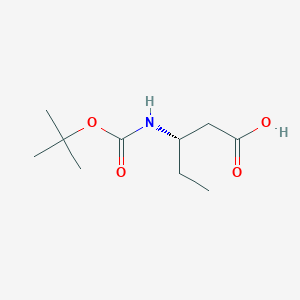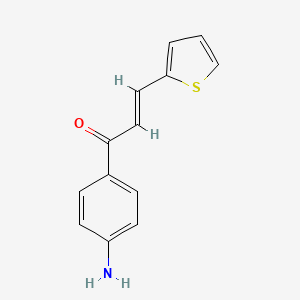amine CAS No. 184785-06-6](/img/structure/B3111674.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine
Vue d'ensemble
Description
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine, also known as N-(2-methylpropyl)-N-[(2E)-3-phenylprop-2-en-1-yl]amine, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Copper(II) Complexes in Chemistry
Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine (TPA) derivatives, including those with phenyl groups, have been studied for insights into aromatic substituent effects on coordination chemistry. Such studies aid in understanding the structural and reactivity aspects of copper complexes, relevant in various chemical applications (Kunishita et al., 2008).
Synthesis of Mixed Secondary and Tertiary Amines
Research has been conducted on the synthesis of various amines, including those related to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. These syntheses are significant for practical applications, as some amines are utilized in cancer therapy (Chukhajian et al., 2020).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, leading to products like N-methyl-3-phenylpropan-1-amine, is another area of study. This methodology contributes to the synthesis of compounds relevant in pharmacology, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Study of Corrosion Inhibitors
Schiff base compounds containing nitrogen donors have been investigated for their properties as corrosion inhibitors, which is pertinent in material science and industrial applications. Research in this field focuses on the efficiency and molecular interaction mechanisms of these compounds (Leçe et al., 2008).
Enzymatic N-Demethylation Studies
Studies on the N-demethylation of tertiary amines by rodent liver homogenates involve compounds like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane. Such research is significant for understanding metabolic pathways in pharmacology and toxicology (Abdel-Monem, 1975).
Propriétés
IUPAC Name |
(E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(2)10-15-11-13(3)9-14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCYGQKZDNVGW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=CC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C(=C/C1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)



![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)



![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)

